BGSN3

Enzyme kinetics SNAP-tag Protein labeling

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide (BGSN3) is a benzylguanine (BG) derivative featuring an azide functional group for click chemistry applications. It is recognized as a substrate for self-labeling protein tags such as SNAP-tag and its engineered variants (e.g., H5).

Molecular Formula C17H19N9O2
Molecular Weight 381.4 g/mol
Cat. No. B11930034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBGSN3
Molecular FormulaC17H19N9O2
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CCCN=[N+]=[N-])COC2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C17H19N9O2/c18-17-24-15-14(21-10-22-15)16(25-17)28-9-12-5-3-11(4-6-12)8-20-13(27)2-1-7-23-26-19/h3-6,10H,1-2,7-9H2,(H,20,27)(H3,18,21,22,24,25)
InChIKeySRNLQFUHOQFWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide (BGSN3): Compound Class and Procurement Context


N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide (BGSN3) is a benzylguanine (BG) derivative featuring an azide functional group for click chemistry applications . It is recognized as a substrate for self-labeling protein tags such as SNAP-tag and its engineered variants (e.g., H5) [1]. The compound serves as a molecular tool for chemo-enzymatic protein labeling and immobilization strategies, bridging affinity-based recognition (via the BG moiety) with bioorthogonal conjugation chemistry (via the azide handle) [1].

BGSN3: Why Generic Substitution of SNAP-tag Substrates Is Not Advisable


Generic substitution among SNAP-tag substrates fails due to the critical interdependence of three structural modules: the benzylguanine recognition head for covalent tethering to the tag, the linker region affecting enzyme accommodation and kinetics, and the terminal functional group enabling downstream applications. BGSN3 combines an azide functional group with a linker that yields quantitatively defined activity profiles (IC50 = 17.8 μM for SNAP-tag and 10 μM for H5) [1]. Substituting BGSN3 with analogs lacking defined activity data or with different linker lengths can compromise labeling efficiency, alter protein dynamics due to varying Solvent Accessible Surface Area (SASA) [2], or require re-optimization of reaction conditions in established protocols. The specific spacer length and azide placement directly influence both the chemo-enzymatic recognition step and the subsequent click chemistry accessibility, making each substrate's performance profile unique and not interchangeable without experimental re-validation [1].

BGSN3 Quantitative Differentiation Evidence: Head-to-Head Activity Data vs. BGN3


H5 Enzyme Activity: BGSN3 vs. BGN3 IC50 Comparison

BGSN3 demonstrates quantifiable activity as a substrate for the engineered H5 enzyme, with a reported IC50 value of 10 μM [1]. A direct comparator, BGN3 (which lacks the extended linker of BGSN3), exhibits an IC50 of 27.6 μM against H5 under comparable assay conditions [1]. This indicates that the linker extension in BGSN3 improves apparent substrate affinity by approximately 2.76-fold relative to BGN3, suggesting more efficient recognition and processing by the H5 enzyme active site [1].

Enzyme kinetics SNAP-tag Protein labeling

SNAP-tag Activity: BGSN3 vs. BGN3 IC50 Comparison

BGSN3 serves as a substrate for the wild-type SNAP-tag enzyme, with a measured IC50 value of 17.8 μM [1]. In contrast, the comparator compound BGN3 (a shorter benzylguanine-azide derivative) exhibits an IC50 of 61.7 μM under the same experimental conditions [1]. This corresponds to a 3.47-fold improvement in apparent substrate affinity for BGSN3 over BGN3, demonstrating that the molecular design of BGSN3 significantly enhances its recognition and processing by the SNAP-tag active site [1].

Enzyme kinetics SNAP-tag Protein labeling

Molecular Dynamics: Differential Solvent Accessible Surface Area (SASA) of BGSN3-H5 vs. BGN3-H5 Complexes

Molecular dynamics simulations over 100 ns reveal that the H5-BGSN3 complex exhibits a systematically higher Solvent Accessible Surface Area (SASA) compared to the H5-BGN3 complex [1]. While absolute SASA values vary over the simulation trajectory, the BGSN3-bound state consistently maintains greater solvent exposure [1]. This conformational difference arises from the extended linker structure in BGSN3, which positions the azide group further from the protein surface, reducing steric hindrance and enhancing accessibility for subsequent click chemistry reactions [1].

Molecular dynamics Protein conformation SNAP-tag

BGSN3 Click Chemistry Versatility: CuAAC and SPAAC Compatibility

BGSN3 contains an azide functional group that enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkyne partners, as well as strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with cyclooctyne derivatives such as DBCO or BCN . This dual click chemistry compatibility is an inherent feature of the azide moiety, but its practical utility in the context of SNAP-tag labeling is enabled by the linker design that ensures the azide remains accessible post-conjugation [1].

Click chemistry Bioconjugation Bioorthogonal chemistry

Optimal Application Scenarios for BGSN3 Based on Quantitative Evidence


High-Efficiency Chemo-Enzymatic Protein Immobilization on Solid Surfaces

BGSN3 is directly validated for the chemo-enzymatic immobilization of SNAP-tag fusion proteins onto solid supports [1]. The compound's 3.47-fold improved apparent affinity for SNAP-tag relative to BGN3 [1] translates to higher coupling yields and reduced reagent consumption in surface functionalization workflows. The resulting immobilized proteins retain their azide functionality, enabling subsequent conjugation of alkyne-modified ligands, fluorophores, or affinity handles via CuAAC or SPAAC click chemistry [2]. This application scenario is particularly valuable for biosensor development, microarray fabrication, and affinity chromatography resin preparation, where robust, site-specific protein orientation is critical [1].

Fluorescence Imaging of SNAP-tag Fusion Proteins in Fixed Cells with Post-Labeling Flexibility

BGSN3 enables a two-step labeling strategy for fixed-cell imaging: first, SNAP-tag fusion proteins are covalently modified with BGSN3 to introduce the azide handle; second, a fluorophore-alkyne conjugate is attached via click chemistry [1]. The 2.76-fold improvement in H5 activity and 3.47-fold improvement in SNAP-tag activity [1] ensure efficient first-step labeling even at low expression levels or in dense cellular environments. The higher SASA of the BGSN3-H5 complex [2] suggests that the azide group remains sterically accessible, promoting efficient second-step click conjugation. This approach offers flexibility in fluorophore selection after the primary labeling step, allowing researchers to optimize signal intensity and spectral properties without repeating the entire staining procedure.

Enzyme Engineering and Directed Evolution Campaigns Targeting SNAP-tag Substrate Specificity

BGSN3 serves as a benchmark substrate for enzyme engineering studies aimed at evolving SNAP-tag variants with altered substrate specificity or enhanced catalytic efficiency [1]. The quantitative IC50 data (17.8 μM for wild-type SNAP-tag; 10 μM for H5) [1] provides a precise baseline for comparing mutant enzyme performance. The molecular dynamics data on SASA differences between BGSN3 and BGN3 complexes [2] further inform rational design strategies focused on linker accommodation and substrate accessibility. Procurement of BGSN3 for these campaigns is essential because its defined activity profile enables rigorous, reproducible assessment of engineered variants, whereas substituting with uncharacterized analogs introduces confounding variables that obscure structure-activity relationships.

Metabolic Transporter Studies: Investigating SLC5A8 (SMCT1) Function

BGSN3 is reported as a selective inhibitor of the sodium-coupled monocarboxylate transporter 1 (SMCT1/SLC5A8), a protein involved in the uptake of short-chain fatty acids, lactate, and pyruvate [1]. By blocking SMCT1 activity, BGSN3 can be used to study the role of this transporter in cellular metabolism, tumor suppression, and epigenetic regulation via altered metabolite availability [1]. This application scenario supports research in cancer metabolism and neurological disorders where metabolite flux modulation is of interest [1].

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